molecular formula C7H4BrN B060885 1-Bromo-2-isocyanobenzene CAS No. 183209-26-9

1-Bromo-2-isocyanobenzene

Cat. No. B060885
CAS RN: 183209-26-9
M. Wt: 182.02 g/mol
InChI Key: FXDYPEVMVGKJNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-2-isocyanobenzene and related compounds involves several key steps, including bromination and nitration reactions. A notable method includes the synthesis from bromobenzene by nitration in water, achieving a high yield and product purity, as demonstrated by Xuan et al. (2010), where the yield of a related compound, 1-bromo-2,4-dinitrobenzene, reached 94.8% with a product purity higher than 99.0% (Xuan et al., 2010).

Molecular Structure Analysis

The molecular conformation and structural details of 1-Bromo-2-isocyanobenzene derivatives have been elucidated through spectroscopy and crystallography techniques. For example, the structure of 1-bromo-2,3,5,6-tetramethylbenzene, a related compound, has been characterized in detail, showing two stable crystalline phases and specific crystal structure parameters, highlighting the importance of X-ray diffraction and DFT calculations in understanding the molecular structure (Hamdouni et al., 2019).

Chemical Reactions and Properties

1-Bromo-2-isocyanobenzene undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For instance, its involvement in ring expansion reactions and the formation of complex cyclic structures showcases its reactivity and potential for creating novel compounds (Agou et al., 2015).

Physical Properties Analysis

The physical properties of 1-Bromo-2-isocyanobenzene and its derivatives, such as melting points and crystalline phases, can be significantly affected by molecular symmetry and halogen bonds, as seen in the study of dibromobenzenes. These properties are crucial for understanding the material's behavior and applications (Dziubek & Katrusiak, 2014).

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-isocyanobenzene, including reactivity and interactions with other compounds, are central to its applications in synthesis. The compound's role in domino reactions and the ability to form various heterocyclic structures through palladium-catalyzed reactions underscore its utility in organic synthesis (Lu et al., 2007).

Scientific Research Applications

  • Medicinal and Pharmaceutical Agents : 1-Bromo-2,4-dinitrobenzene, a related compound, is used as an intermediate in the synthesis of medicinal and pharmaceutical agents (Xuan et al., 2010).

  • Organic Dyes and Electroluminescent Material : This compound also finds application in the synthesis of organic dyes and electroluminescent materials (Xuan et al., 2010).

  • Synthesis of Benzofurans : It is used in the CuI-catalyzed coupling process to produce 2,3-disubstituted benzofurans, which are significant in various chemical syntheses (Lu et al., 2007).

  • Liquid Crystals : In the field of liquid crystal research, derivatives of 1-Bromo-2-isocyanobenzene are utilized (Bertini et al., 2003).

  • Alzheimer's Disease Research : Derivatives like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene have been studied for their potential in detecting beta-amyloid plaques in Alzheimer's disease (Lee et al., 2001).

  • Synthesis of Heterocycles : It is involved in the synthesis of various heterocycles, offering pathways to novel organic compounds (Chen et al., 2014).

  • Muscarinic M1 Receptor Modulator Synthesis : This compound is used in the synthesis of novel cholinergic muscarinic M1 receptor positive allosteric modulators, which are important in neurological research (Miura et al., 2019).

properties

IUPAC Name

1-bromo-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-9-7-5-3-2-4-6(7)8/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDYPEVMVGKJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373739
Record name 2-Bromophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-isocyanobenzene

CAS RN

183209-26-9
Record name 1-Bromo-2-isocyanobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183209-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromophenylisocyanide
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URL https://comptox.epa.gov/dashboard/DTXSID30373739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-isocyanobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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